(+)-Vincadifformine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

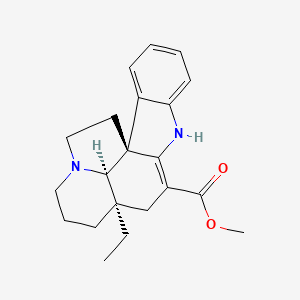

(+)-vincadifformine is an aspidosperma alkaloid that is the methyl ester of 2,3-didehydroaspidospermidine-3-carboxylic acid. It is a conjugate base of a this compound(1+). It is an enantiomer of a (-)-vincadifformine.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Starting Material for Alkaloids

(+)-Vincadifformine serves as a crucial precursor in the synthesis of various biologically active compounds, including vincamine and its derivatives. Vincamine is well-known for its therapeutic effects, particularly in treating cognitive disorders and enhancing cerebral blood flow. The rearrangement of this compound can lead to the formation of vincamine-related compounds, making it a valuable starting material in pharmaceutical chemistry .

| Compound | Application |

|---|---|

| Vincamine | Cognitive enhancement |

| Vinblastine | Cancer treatment |

| Vincristine | Chemotherapy |

Biological Research

Vasodilatory Properties

Research indicates that this compound exhibits significant vasodilatory effects, which can be instrumental in studying blood flow dynamics and vascular health. Its mechanism involves inhibiting beta-tubulin polymerization, affecting microtubule formation in dividing cells. This property makes it a candidate for investigating treatments for conditions like hypertension and other vascular disorders.

Neurodegenerative Disease Research

The compound is also being explored for its potential role in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Studies have suggested that it may help improve cognitive functions by increasing regional cerebral blood flow, thereby providing neuroprotective effects .

Study on Vascular Effects

A study published in The Plant Journal demonstrated that this compound significantly increased blood flow in animal models, suggesting its potential utility in treating vascular diseases .

Neuroprotective Effects

Another research article highlighted the neuroprotective properties of this compound in models of neurodegeneration. The study reported improved cognitive performance and reduced neuronal loss when administered to subjects with induced neurodegenerative conditions .

Analyse Chemischer Reaktionen

Oxidation Reactions

(+)-Vincadifformine participates in oxidation reactions that introduce oxygen-containing functional groups, enhancing its bioactivity. For example:

-

19-Hydroxylation : Catalyzed by cytochrome P450 enzymes (e.g., V19H), this reaction converts this compound to (+)-minovincinine, a precursor for acetylated derivatives like (+)-echitovenine .

-

3-Oxidation : Oxidation at the C3 position yields 3-oxovincadifformine, achieved via intermolecular radical alkylation with methyl acrylate .

Key Conditions :

-

Enzymatic hydroxylation occurs in plant tissues (e.g., Catharanthus roseus roots) .

-

Chemical oxidation employs reagents like selenoxides or peroxides under controlled temperatures .

Radical-Induced Cyclizations

Radical reactions are pivotal in constructing this compound’s pentacyclic framework:

These reactions leverage phenylselenyl groups to direct cyclization, forming the alkaloid’s fused ring system .

Heck Reactions for Structural Elaboration

Palladium-catalyzed Heck reactions enable functionalization of this compound derivatives:

-

Tabersonine Synthesis : Alkylation of intermediates with (Z)-1,3-diiodopropene followed by Heck reactions produces tabersonine (24 ) and Δ¹⁸-tabersonine (27 ) .

-

Key Step : Elimination of phenyl selenoxide generates alkenes prerequisite for cross-coupling .

Optimized Parameters :

Synthetic Methodologies

Comparative analysis of synthetic approaches:

Total synthesis routes achieve yields >80% using radical mediators, while semi-synthesis relies on natural precursors .

Structural Influence on Reactivity

The alkaloid’s bicyclic structure and stereochemistry dictate reaction outcomes:

Eigenschaften

Molekularformel |

C21H26N2O2 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1 |

InChI-Schlüssel |

GIGFIWJRTMBSRP-NJDAHSKKSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Isomerische SMILES |

CC[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Kanonische SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.